molecular formula C20H19ClN4O2 B2843456 N-(4-chlorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251623-43-4

N-(4-chlorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2843456
CAS No.: 1251623-43-4
M. Wt: 382.85
InChI Key: ATMVSJAUKGHGSD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a synthetic organic compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group, a naphthyridine core, and a morpholino group suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Naphthyridine Core: Starting from a suitable precursor, the naphthyridine core can be synthesized through cyclization reactions.

    Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions where a chlorophenylamine is introduced to the naphthyridine core.

    Attachment of the Morpholino Group: The final step could involve the reaction of the intermediate with morpholine under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the naphthyridine core.

    Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.

    Substitution: The chlorophenyl group may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or halogenating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or DNA.

Medicine

In medicinal chemistry, derivatives of naphthyridine are often explored for their potential as therapeutic agents, including antibacterial, antiviral, and anticancer properties.

Industry

Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity. The presence of the chlorophenyl and morpholino groups suggests potential interactions with hydrophobic and hydrophilic sites within biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (4-((4-Chlorophenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone: Lacks the methyl group at the 7-position.

    (4-((4-Chlorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(piperidino)methanone: Contains a piperidino group instead of a morpholino group.

Uniqueness

The unique combination of the chlorophenyl, naphthyridine, and morpholino groups in N-(4-chlorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine may confer distinct pharmacological properties, making it a valuable compound for further research.

Properties

IUPAC Name

[4-(4-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c1-13-2-7-16-18(24-15-5-3-14(21)4-6-15)17(12-22-19(16)23-13)20(26)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMVSJAUKGHGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Cl)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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